molecular formula C17H19ClFN3O2S B2928186 2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177791-72-8

2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2928186
CAS No.: 1177791-72-8
M. Wt: 383.87
InChI Key: GRWWJEHQMBTDBJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine carboxamide class, characterized by a bicyclic scaffold with a thiophene ring fused to a partially saturated pyridine moiety. Its structure includes a 4-fluorophenylacetamido substituent at position 2 and a methyl group at position 4. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S.ClH/c1-21-7-6-12-13(9-21)24-17(15(12)16(19)23)20-14(22)8-10-2-4-11(18)5-3-10;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWWJEHQMBTDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Key Observations:

The sulfonyl group (SO₂) in introduces strong electron-withdrawing effects, enhancing polarity and possibly reducing CNS penetration. The cyclopentanecarboxamido group in adds steric bulk, which may improve target selectivity but reduce solubility.

Position 6 Modifications :

  • A propyl group in versus methyl in the target compound increases hydrophobicity, affecting binding pocket interactions.
  • Acetyl in introduces a ketone, enabling additional hydrogen bonding but increasing susceptibility to enzymatic degradation.

Spectroscopic and Physicochemical Comparisons

While NMR data for the target compound are unavailable, demonstrates that substituent changes in regions A (positions 39–44) and B (positions 29–36) of related molecules significantly alter chemical shifts, reflecting differences in electronic environments . For example:

  • The thioether group in would deshield nearby protons due to sulfur’s electronegativity, shifting NMR signals downfield compared to the target compound’s acetamido group.
  • The sulfonyl group in would cause pronounced deshielding, further shifting peaks in regions A/B .

Bioactivity and Pharmacological Implications

Though direct bioactivity data for the target compound are lacking, highlights that fluorophenyl and carboxamide groups in similar structures correlate with antimicrobial and enzyme-inhibitory activities . For instance:

  • The thioether analog may exhibit enhanced radical scavenging activity due to sulfur’s redox activity.
  • The sulfonyl analog could show improved binding to serine proteases via polar interactions.

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